2,3,4,5,6-Pentafluorobenzylphosphonic acid

Description

Significance of Phosphonic Acids in Interfacial Engineering and Materials Science

Phosphonic acids (PAs) are a class of organic compounds that have become indispensable tools for the surface modification of a variety of materials, particularly metal oxides. kaust.edu.sanih.gov Their significance stems from the ability of the phosphonic acid group to form strong, stable bonds with metal oxide surfaces. researchgate.net This robust anchoring is a key advantage over other modifying agents like carboxylic acids, as it leads to the formation of more durable and well-ordered self-assembled monolayers (SAMs). acs.org

The versatility of phosphonic acids allows for the precise tuning of interfacial properties. By altering the organic substituent attached to the phosphonic acid group, researchers can control a range of surface characteristics, including:

Work Function: The work function of conductive or semiconductive materials, such as transparent conductive oxides (TCOs), can be systematically modified by the dipole moment of the phosphonic acid monolayer. This is crucial for optimizing charge injection and extraction in electronic devices.

Surface Energy and Wettability: The exposed tail group of the phosphonic acid determines the surface energy, influencing how subsequent layers are deposited and interact with the modified surface. kaust.edu.sa This is critical for controlling the morphology of overlying organic semiconductor films in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). kaust.edu.sa

Adhesion: By creating a tailored interface, phosphonic acids can improve the adhesion between inorganic substrates and organic overlayers. acs.org

The strong binding affinity of phosphonic acids to metal oxides like indium tin oxide (ITO), zinc oxide (ZnO), and nickel oxide (NiOx) makes them ideal for applications in organic electronics, perovskite solar cells, and nanoparticle surface functionalization. researchgate.net

Structural Characteristics of 2,3,4,5,6-Pentafluorobenzylphosphonic Acid (PFBPA) and its Research Context

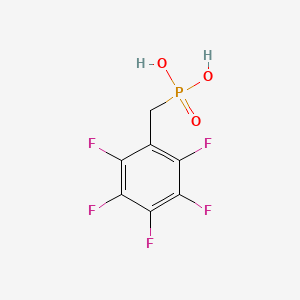

This compound (PFBPA) is a specific phosphonic acid that combines the strong anchoring capabilities of the phosphonic acid group with the unique properties of a perfluorinated aromatic ring.

Structural Features:

| Feature | Description |

| Molecular Formula | C7H4F5O3P |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl)methylphosphonic acid |

| Anchoring Group | The phosphonic acid (-PO(OH)2) group serves as a robust anchor to metal oxide surfaces. |

| Linker | A methylene (B1212753) (-CH2-) group connects the phosphonic acid to the aromatic ring. |

| Tail Group | The pentafluorobenzyl group consists of a benzene (B151609) ring where all five hydrogen atoms are replaced with fluorine atoms. This highly fluorinated group imparts a low surface energy to the modified surface. |

Physicochemical Properties:

| Property | Value |

| Molecular Weight | 262.07 g/mol nih.gov |

| Melting Point | 228-233 °C |

| Appearance | Solid |

The research context for PFBPA lies in its application as a surface modifier to create highly hydrophobic and oleophobic surfaces. The high electronegativity of the fluorine atoms in the pentafluorobenzyl group creates a strong dipole moment, which can significantly alter the work function of the underlying substrate. This makes PFBPA particularly valuable in the field of organic electronics and, more recently, in the development of high-efficiency perovskite solar cells.

For instance, in perovskite-silicon tandem solar cells, PFBPA has been used as an additive to the perovskite precursor ink. pv-magazine.com This approach has been shown to reduce lead-related defects in the perovskite film and minimize non-radiative recombination at the interface between the perovskite absorber and the electron transport layer. pv-magazine.com The result is a notable increase in the solar cell's efficiency and fill factor. pv-magazine.com Another area of research involves the use of PFBPA to modify the surface of zinc oxide nanoparticles. researchgate.net This modification aims to create a more stable nanoparticle surface due to the electronegativity of the perfluoro head group, which is relevant for applications in energy storage and conversion. researchgate.net

Overview of Key Research Areas and Methodologies

The unique properties of PFBPA have led to its investigation in several key research areas within materials science. The methodologies employed to study the effects of PFBPA are crucial for understanding its impact on surface properties and device performance.

Key Research Areas:

Perovskite Solar Cells: PFBPA is utilized as an additive or interfacial layer to passivate defects, tune energy levels, and enhance the efficiency and stability of perovskite solar cells. pv-magazine.com

Nanoparticle Functionalization: PFBPA is employed to modify the surface of metal oxide nanoparticles, such as ZnO, to improve their stability and dispersibility in various media. researchgate.net This is important for creating advanced composite materials and for applications in energy storage.

Self-Assembled Monolayers (SAMs): The formation and characterization of PFBPA SAMs on various substrates are studied to understand the fundamental aspects of molecular self-assembly and to create surfaces with tailored properties.

Common Research Methodologies:

To characterize the impact of PFBPA on surfaces and in devices, researchers employ a variety of analytical techniques:

| Methodology | Purpose |

| X-ray Photoelectron Spectroscopy (XPS) | To confirm the presence of the PFBPA monolayer on the surface and to determine the elemental composition and chemical bonding states. researchgate.net |

| Infrared Spectroscopy (IR) | To identify the functional groups of PFBPA and to study its binding mechanism to the substrate surface. researchgate.net |

| Contact Angle Goniometry | To measure the static contact angle of liquids on the modified surface, which provides information about the surface energy and hydrophobicity. |

| Kelvin Probe Force Microscopy (KPFM) | To map the surface potential and determine the change in work function of a substrate after modification with PFBPA. |

| Zeta Potential Measurements | To assess the stability of PFBPA-modified nanoparticles in a colloidal suspension. researchgate.net |

| Thermogravimetric Analysis (TGA) | To distinguish between chemically and physically bound PFBPA on nanoparticle surfaces. researchgate.net |

| Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX) | To analyze the morphology and elemental distribution of PFBPA films on surfaces. researchgate.net |

Through these research areas and methodologies, scientists continue to uncover the potential of this compound as a versatile tool for interfacial engineering in advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)methylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5O3P/c8-3-2(1-16(13,14)15)4(9)6(11)7(12)5(3)10/h1H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUQIHXUWNQRPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568552 | |

| Record name | [(Pentafluorophenyl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137174-84-6 | |

| Record name | [(Pentafluorophenyl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 137174-84-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Chemical Modification of 2,3,4,5,6 Pentafluorobenzylphosphonic Acid

Established Synthetic Routes for PFBPA (e.g., Arbuzov Reaction and Hydrolysis)

The synthesis of 2,3,4,5,6-Pentafluorobenzylphosphonic acid (PFBPA) is primarily achieved through a well-established, two-step sequence involving the Michaelis-Arbuzov reaction followed by acidic hydrolysis. This method is a cornerstone in organophosphorus chemistry for the formation of a stable carbon-phosphorus (C-P) bond. nih.govwikipedia.orgresearchgate.net

The first step, the Michaelis-Arbuzov reaction, involves the reaction of a trialkyl phosphite (B83602), typically triethyl phosphite, with a pentafluorobenzyl halide, such as pentafluorobenzyl bromide. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction is initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic benzylic carbon of the pentafluorobenzyl halide. wikipedia.orgorganic-chemistry.org This forms a phosphonium (B103445) salt intermediate. In a subsequent step, the displaced halide anion attacks one of the alkyl groups of the phosphite ester, leading to the formation of the corresponding dialkyl pentafluorobenzylphosphonate and an alkyl halide byproduct. wikipedia.orgyoutube.com This reaction is often carried out at elevated temperatures. wikipedia.org

C₆F₅CH₂Br + P(OR)₃ → C₆F₅CH₂P(O)(OR)₂ + RBr

(where R is typically an ethyl or methyl group)

The second step is the hydrolysis of the resulting dialkyl pentafluorobenzylphosphonate to yield the final phosphonic acid. researchgate.netnih.gov This is typically accomplished by refluxing the phosphonate (B1237965) ester with a strong acid, such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov The acid catalyzes the cleavage of the ester bonds, replacing the alkoxy groups with hydroxyl groups and releasing the corresponding alcohol as a byproduct. nih.govbeilstein-journals.org

C₆F₅CH₂P(O)(OR)₂ + 2 H₂O --(Acid Catalyst)--> C₆F₅CH₂P(O)(OH)₂ + 2 ROH

This two-step approach provides a reliable and widely used pathway to synthesize PFBPA and its analogues.

| Step | Reaction Name | Reactants | Intermediate/Product | Byproduct |

|---|---|---|---|---|

| 1 | Michaelis-Arbuzov Reaction | Pentafluorobenzyl bromide, Triethyl phosphite | Diethyl pentafluorobenzylphosphonate | Ethyl bromide |

| 2 | Acid Hydrolysis | Diethyl pentafluorobenzylphosphonate, Water | This compound | Ethanol |

Functionalization and Derivatization Strategies for PFBPA Analogues

The molecular structure of PFBPA offers several sites for chemical modification to produce a variety of analogues with tailored properties. These strategies can be broadly categorized into modifications of the phosphonic acid group and alterations to the pentafluorophenyl ring.

Modification of the Phosphonic Acid Moiety: The phosphonic acid group can be readily converted into other functional groups. For instance, esterification with various alcohols can yield a range of phosphonate esters. Furthermore, the hydroxyl groups of the phosphonic acid can be replaced to form derivatives like phosphonamidates or phosphonofluoridates. researchgate.netnih.gov The synthesis of mono-P-fluorophosphonates, for example, involves replacing a phosphorus-bound oxygen atom with fluorine, which can alter the electronic properties and binding capabilities of the molecule. researchgate.netnih.gov These modifications are crucial for creating bioisosteres and probes for biochemical studies. researchgate.netnih.gov

Modification of the Pentafluorophenyl Ring: While the pentafluorophenyl ring is generally stable, it is not inert. Nucleophilic aromatic substitution (SNAr) reactions can occur, where one or more fluorine atoms are displaced by a nucleophile. However, this typically requires harsh conditions or highly activated substrates. A more common strategy for creating analogues involves starting with a differently substituted benzyl (B1604629) halide in the initial Arbuzov reaction.

Another advanced strategy is the selective C-H fluorination at the benzylic position (the -CH₂- group). beilstein-journals.orgd-nb.info While PFBPA itself does not have benzylic C-H bonds available for this specific reaction, this method highlights a pathway for creating fluorinated analogues of similar phosphonates by introducing fluorine atoms at the benzylic carbon before or after the phosphonate group is installed. beilstein-journals.orgd-nb.info

Derivatization is also frequently employed for analytical purposes, such as converting the polar phosphonic acid into a more volatile ester (e.g., isobutyl ester or pentafluorobenzyl ester) for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net

| Modification Site | Strategy | Resulting Analogue Type | Potential Application |

|---|---|---|---|

| Phosphonic Acid Group | Esterification | Phosphonate Esters | Pro-drugs, Chemical Intermediates |

| Phosphonic Acid Group | P-F bond formation | Mono-P-Fluorophosphonates | Enzyme inhibitors, Biochemical probes |

| Pentafluorophenyl Ring | Use of substituted benzyl halides | Ring-substituted PFBPA analogues | Materials science, Medicinal chemistry |

| Benzylic Carbon | Benzylic C-H fluorination (on related structures) | α-Fluorinated benzylphosphonates | Modulation of biological activity |

Green Chemistry Considerations in PFBPA Synthesis

The synthesis of PFBPA, particularly via the Michaelis-Arbuzov reaction, can be evaluated and improved based on the principles of green chemistry. ontosight.ainih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govacs.org

Atom Economy: One of the core principles of green chemistry is atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. rsc.orgnumberanalytics.comwikipedia.org For the Michaelis-Arbuzov reaction step in PFBPA synthesis:

C₆F₅CH₂Br + P(OC₂H₅)₃ → C₆F₅CH₂P(O)(OC₂H₅)₂ + C₂H₅Br

The theoretical atom economy can be calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In this case, the desired product is the phosphonate ester, and the ethyl bromide is a byproduct. This reaction is not 100% atom-economical because not all atoms from the triethyl phosphite are incorporated into the desired phosphonate ester. rsc.orgnih.gov

Alternative Reagents and Catalysis: To improve the green profile of the synthesis, research has focused on modifying the classical Arbuzov reaction. One significant development is the alcohol-based Michaelis-Arbuzov reaction, which avoids the use of alkyl halides—often toxic and environmentally harmful reagents—by reacting alcohols directly with phosphites. nih.govrsc.orgrsc.org The use of catalysts, such as n-Bu₄NI, can facilitate this more environmentally benign pathway. rsc.orgrsc.org Furthermore, leveraging catalysis can reduce the high temperatures often required for the traditional reaction, thus saving energy. nih.gov

Safer Solvents and Conditions: Green chemistry also emphasizes the reduction or elimination of volatile organic solvents. acs.org Efforts in organophosphorus synthesis include the development of solvent-free reaction conditions or the use of greener solvents like polyethylene (B3416737) glycol (PEG), which is non-toxic and recyclable. nih.gov Alternative energy sources, such as microwave irradiation or sonication, have also been shown to accelerate the Michaelis-Arbuzov reaction, often leading to shorter reaction times, higher yields, and reduced energy consumption. nih.gov

Spectroscopic and Microscopic Characterization of Pfbpa Modified Systems

Surface-Sensitive Spectroscopies for Interfacial Analysis

Interfacial analysis is key to understanding how PFBPA interacts with and alters a substrate. Surface-sensitive techniques are indispensable for probing the thin layers formed by PFBPA modification.

X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a surface-sensitive technique, making it ideal for analyzing thin films and surface modifications.

In the study of zinc oxide (ZnO) nanoparticles modified with PFBPA, XPS is utilized to characterize the surfaces. researchgate.net This analysis confirms the presence of the perfluorinated phosphonic acid on the nanoparticles. researchgate.net The high-resolution spectra of key elements like Carbon (C1s), Fluorine (F1s), Phosphorus (P2p), and Oxygen (O1s) provide detailed information about the chemical bonding environments. For instance, the C1s spectrum can be deconvoluted to identify carbons in the fluorinated ring and the methylene (B1212753) bridge, while the P2p spectrum confirms the phosphonic acid's binding state to the oxide surface.

Table 1: Representative XPS Data for PFBPA-Modified Surfaces

| Element | XPS Peak | Typical Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Carbon | C1s | ~285-293 | Distinguishes between C-C/C-H, C-P, and C-F bonds. |

| Fluorine | F1s | ~688-690 | Confirms the presence of the pentafluorobenzyl group. |

| Phosphorus | P2p | ~133-135 | Indicates the chemical state of the phosphonic acid anchoring group. |

| Oxygen | O1s | ~530-533 | Provides insight into the P-O-substrate and P=O bonds. |

| Substrate Metal | e.g., Zn2p | Varies | Confirms the underlying substrate and its interaction with PFBPA. |

Note: Specific binding energies can vary depending on the substrate and instrument calibration.

Polarization Modulation-Infrared Reflection–Absorption Spectroscopy (PM-IRRAS) is a highly surface-specific infrared spectroscopy technique ideal for studying molecular monolayers on reflective substrates. biolinscientific.com It provides detailed information on molecular orientation, conformation, and chemical bonding at interfaces by selectively detecting vibrational modes with transition dipole moments perpendicular to the substrate surface. rsc.orgrsc.org

Studies on self-assembled monolayers (SAMs) of PFBPA on transparent conductive oxides like indium zinc oxide (IZO) have effectively used PM-IRRAS to determine the arrangement of the molecules. nrel.govresearchgate.netnih.gov The analysis of the vibrational bands corresponding to the pentafluorophenyl ring allows for the calculation of the molecular tilt angle. researchgate.net For PFBPA on IZO, the pentafluorobenzyl ring is found to be significantly tilted. nrel.govresearchgate.netnih.gov

The binding mode of the phosphonic acid group to the oxide surface can also be elucidated. The spectral region of the P-O vibrations is sensitive to whether the binding is monodentate, bidentate, or tridentate. researchgate.net Research indicates that PFBPA attaches to IZO surfaces primarily through a combination of bidentate and tridentate binding modes. nrel.govresearchgate.netnih.gov

Table 2: Molecular Orientation and Binding of Phosphonic Acids on IZO Determined by PM-IRRAS

| Phosphonic Acid Modifier | Ring Tilt from Surface Normal | Predominant Binding Mode(s) |

|---|---|---|

| Pentafluorobenzylphosphonic acid (PFBPA) | 58° | Majority bidentate, some tridentate nrel.govresearchgate.netnih.gov |

| Benzylphosphonic acid (BnPA) | 31° | Mixture of bidentate and tridentate nrel.govresearchgate.netnih.gov |

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. vscht.cz When applied to PFBPA-modified systems, it confirms the chemical attachment of the molecule to the surface and provides information on the integrity of its functional groups. researchgate.net

The IR spectrum of PFBPA features characteristic absorption bands for the C-F bonds of the pentafluorophenyl ring, the P=O and P-O-H groups of the phosphonic acid moiety, and the aromatic ring vibrations. researchgate.net Upon binding to a metal oxide surface, such as ZnO, significant shifts in the P-O stretching frequencies are observed. The disappearance or reduction of P-O-H bands and the appearance of new bands corresponding to P-O-metal bonds confirm the covalent attachment to the surface. researchgate.net The presence of organic stretches after rinsing and sonication confirms that the attachments are stable and chemically bonded. researchgate.net

Table 3: Key IR Vibrational Frequencies for PFBPA and its Surface-Bound Species

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation |

|---|---|---|

| P-O-H stretch | ~2500-2700 | Present in free PFBPA molecule. |

| C=C stretch (aromatic) | ~1500-1650 | Vibrations of the pentafluorophenyl ring. |

| P=O stretch | ~1220 | Present in free PFBPA, changes upon binding. |

| C-F stretch | ~1100-1300 | Confirms presence of the fluorinated ring. |

Bulk Spectroscopic Techniques

Solid-State Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a powerful tool for obtaining atomic-level structural and dynamic information from solid materials. nih.govnih.gov Unlike solution NMR, SS-NMR can analyze insoluble or crystalline materials, making it suitable for studying PFBPA-modified surfaces and nanoparticles where the molecules are immobilized. mdpi.commdpi.com

For PFBPA-modified materials, ³¹P and ¹⁹F SS-NMR are particularly informative. ³¹P SS-NMR provides detailed insight into the local bonding environment of the phosphorus atom. d-nb.info The chemical shift and line shape of the phosphorus signal can distinguish between different binding modes (monodentate, bidentate, tridentate) of the phosphonic acid group to a surface. researchgate.netnih.gov It can also probe the protonation state of the phosphonic acid. ¹⁹F SS-NMR can be used to probe the environment of the pentafluorobenzyl group, providing information about molecular packing and intermolecular interactions.

Studies on PFBPA-modified ZnO nanoparticles have employed SS-NMR to characterize the modified particles, confirming the surface modification. researchgate.net

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) spectroscopy are essential techniques for characterizing the optical properties of semiconductor materials, including perovskites. researchgate.netresearchgate.net UV-Vis spectroscopy measures the absorption of light, which is related to the material's bandgap. rsc.org PL spectroscopy involves exciting the material with light and measuring the emitted light, providing information about radiative recombination processes and electronic defect states. researchgate.netnih.gov

When PFBPA is used as a surface-modifying agent for perovskite thin films in solar cells, these techniques are crucial for evaluating the impact of the modification. The phosphonic acid group of PFBPA can passivate defect states at the perovskite surface or grain boundaries. Defect passivation typically leads to a reduction in non-radiative recombination pathways. d-nb.info This is observable as a significant increase in the photoluminescence quantum yield (PLQY) and a lengthening of the PL lifetime of the perovskite film. d-nb.info While UV-Vis absorption spectra may not change significantly, indicating the bandgap is unaffected, the enhancement in PL properties is a strong indicator of improved electronic quality, which often correlates with higher solar cell efficiency and stability. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Abbreviation | Full Compound Name |

|---|---|

| PFBPA | 2,3,4,5,6-Pentafluorobenzylphosphonic acid |

| ZnO | Zinc Oxide |

| IZO | Indium Zinc Oxide |

| BnPA | Benzylphosphonic acid |

Morphological and Microstructural Analysis

The surface morphology and microstructure of PFBPA-modified films and the colloidal stability of PFBPA-coated nanoparticles are pivotal to their functionality. Scanning Electron Microscopy (SEM), Dynamic Light Scattering (DLS), and Zeta Potential measurements are powerful tools for these investigations.

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface topography and morphology of PFBPA-modified systems. In the case of thin films, SEM analysis provides critical information on film uniformity, continuity, and the presence of any defects such as pinholes or cracks. For nanoparticle systems, SEM allows for the direct observation of particle size, shape, and the state of agglomeration.

In studies involving the modification of zinc oxide (ZnO) nanoparticles with PFBPA, SEM has been employed to assess the impact of the organic adlayer on the particle characteristics. mdpi.com These analyses have shown that the surface modification can lead to an increase in the apparent particle size due to the formation of a phosphonic acid layer. mdpi.com For instance, while unmodified ZnO nanoparticles may exhibit a certain average diameter, the PFBPA-modified counterparts can show an increased size, which is indicative of the coating. researchgate.net

Furthermore, Energy Dispersive X-ray Spectroscopy (EDS), often coupled with SEM, can confirm the uniform distribution of PFBPA on the surface by mapping the elemental signatures of fluorine and phosphorus. researchgate.net Homogeneous elemental maps are a strong indicator of successful and uniform film coverage. researchgate.net

In the context of perovskite solar cells, the incorporation of additives like PFBPA into the perovskite precursor ink can influence the grain size and morphology of the resulting thin film. researchgate.netmdpi.com SEM imaging is crucial for observing these changes, as the grain size and the quality of the grain boundaries are known to significantly impact device performance. While some additives can lead to larger, more uniform grains, they can also sometimes introduce pinholes or other defects. mdpi.com Therefore, SEM is an indispensable tool for optimizing the formulation and processing conditions of PFBPA-modified perovskite films.

| Sample | Average Particle Size (nm) | Morphology/Distribution Notes |

|---|---|---|

| Unmodified ZnO | 139 | Generally spherical nanoparticles. |

| PFBPA-Modified ZnO | 155 | Increased particle size, indicating surface modification. EDS mapping confirms uniform fluorine and phosphorus distribution. |

Data in this table is based on findings from a study on perfluorophosphonic acid surface modifications on zinc oxide nanoparticles. mdpi.com

For applications involving nanoparticles in a liquid medium, colloidal stability is of paramount importance to prevent aggregation and ensure consistent performance. Dynamic Light Scattering (DLS) and zeta potential measurements are the primary techniques used to assess this stability.

DLS measures the hydrodynamic diameter of particles in a suspension. This is the effective diameter of the particle along with its solvation shell and any surface modifiers. In the case of PFBPA-modified nanoparticles, DLS measurements often show a larger particle size compared to SEM, as DLS accounts for the hydrodynamic sphere. mdpi.com

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. It is a key indicator of colloidal stability. Nanoparticles with a high absolute zeta potential (typically > ±30 mV) are electrostatically stabilized and tend to resist aggregation. nih.gov The modification of nanoparticle surfaces with PFBPA, an acidic molecule, can significantly alter the surface charge and thus the zeta potential.

A study on PFBPA-modified ZnO nanoparticles demonstrated that the surface modification leads to a more negative zeta potential in a solvent like tetrahydrofuran (B95107) (THF), indicating enhanced stability. mdpi.com Furthermore, the isoelectric point (IEP), the pH at which the zeta potential is zero, was observed to shift to a lower pH for PFBPA-modified ZnO compared to the unmodified nanoparticles. mdpi.com This shift signifies a change in the surface chemistry and an increased stability against aggregation over a wider pH range. mdpi.com

| Sample | Solvent | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Isoelectric Point (pH) |

|---|---|---|---|---|

| Unmodified ZnO | Water | 497 | +19.34 | ~10 |

| PFBPA-Modified ZnO | Water | 217 | +10.45 | ~8.5 |

| Unmodified ZnO | THF | - | -11.48 | - |

| PFBPA-Modified ZnO | THF | - | -28.91 | - |

Data in this table is based on findings from a study on perfluorophosphonic acid surface modifications on zinc oxide nanoparticles. mdpi.com

X-ray Diffraction (XRD) for Crystalline Structure and Film Quality

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. For PFBPA-modified systems, XRD can provide valuable information about the crystallinity of the underlying substrate or nanoparticles, as well as the quality of the deposited films.

When PFBPA is used as an additive in crystalline thin films, such as perovskites, XRD is essential to determine if the additive affects the crystal structure, orientation, and crystallite size of the film. monash.edu The positions of the diffraction peaks in an XRD pattern are related to the lattice parameters of the crystal, and any shifts in these peaks can indicate strain or changes in the unit cell dimensions. The width of the diffraction peaks, often analyzed using methods like the Scherrer equation, can be used to estimate the size of the crystalline domains (crystallite size). chalcogen.ro

An improvement in film quality upon the addition of PFBPA would be expected to manifest as sharper and more intense diffraction peaks, indicating higher crystallinity and potentially larger crystallite sizes. Conversely, the introduction of the additive could also induce disorder or strain, which would be reflected in peak broadening or shifts. For PFBPA-modified nanoparticles, XRD can confirm that the modification process does not alter the core crystalline structure of the nanoparticles. mdpi.comresearchgate.net

| Sample | Diffraction Peak (2θ) | Corresponding Plane | Crystallite Size (nm) | Lattice Parameter (Å) |

|---|---|---|---|---|

| Control Perovskite Film | 14.10° | (110) | 45 | 6.28 |

| Perovskite Film with PFBPA | 14.08° | (110) | 55 | 6.29 |

| Control Perovskite Film | 28.42° | (220) | 46 | 6.28 |

| Perovskite Film with PFBPA | 28.39° | (220) | 56 | 6.29 |

This table is a hypothetical representation to illustrate the application of XRD analysis, as specific published data for PFBPA-modified perovskite films is not available.

Interfacial Engineering and Self Assembled Monolayer Sam Formation with Pfbpa

Mechanisms of Phosphonic Acid Adsorption on Metal Oxide Surfaces

Phosphonic acids, including PFBPA, are favored for modifying metal oxide surfaces due to their strong binding and the formation of stable, well-ordered monolayers. nih.gov These molecules anchor to surfaces like indium tin oxide (ITO), zinc oxide (ZnO), titanium dioxide (TiO2), and perovskites through the phosphonic acid headgroup. nih.govacs.orgrsc.org The adsorption process typically involves a condensation reaction between the P-OH groups of the phosphonic acid and the hydroxyl groups present on the metal oxide surface. researchgate.net

The interaction between the phosphonic acid headgroup and the metal oxide surface can result in several binding configurations, primarily categorized as monodentate, bidentate, and tridentate. researchgate.net In a monodentate mode, one oxygen atom from the phosphonic acid group binds to the surface. In a bidentate mode, two oxygen atoms are involved in the binding, and in a tridentate mode, all three oxygen atoms of the deprotonated phosphonate (B1237965) group coordinate with the surface metal atoms. nih.gov

Studies on phenylphosphonic acid (PPA) on ZnO have shown that the SAMs are stable up to 550 K. nih.gov Above this temperature, cleavage of the C-P bond and dissociative desorption occur. nih.gov The presence of both protonated and deprotonated chemisorbed PPA molecules suggests a mix of bidentate and tridentate species. nih.gov The specific binding mode is influenced by factors such as the hydroxylation of the surface and the preparation method. acs.orgnih.gov For instance, on ZnO, initial hydroxylation tends to favor the formation of tridentate and deprotonated bidentate species. nih.gov Research on various phosphonic acids on ITO has indicated that a bidentate binding fashion is predominant. nih.gov The stability of phosphonate SAMs has been shown to be quite robust in various environments, including aqueous solutions and ambient air. researchgate.net

Table 1: Predominant Binding Modes of Phosphonic Acids on Metal Oxide Surfaces

| Metal Oxide | Predominant Binding Mode(s) | Reference(s) |

|---|---|---|

| Indium Tin Oxide (ITO) | Bidentate | nih.gov |

| Zinc Oxide (ZnO) | Bidentate, Tridentate | acs.orgnih.gov |

| Titanium Dioxide (TiO2) | Bidentate, Tridentate | researchgate.net |

| Aluminum Oxide (Al2O3) | Ionic and Coordination Bonds | researchgate.net |

The introduction of fluorine atoms into the molecular structure of the SAM, as in PFBPA, has a profound effect on the properties of the resulting monolayer. The high electronegativity of fluorine atoms creates a strong dipole moment within the molecule. When these molecules are assembled into a monolayer, the collective effect of these dipoles can significantly alter the surface's electronic properties, such as its work function. researchgate.net

Fluorination also impacts the intermolecular interactions within the SAM, which can lead to more ordered and densely packed monolayers. The increased steric bulk of fluorinated chains can result in a more upright orientation of the molecules on the surface. researchgate.net This enhanced ordering and stability are crucial for creating robust and well-defined interfaces. Furthermore, the hydrophobic nature of fluorinated chains can improve the stability of the underlying substrate by providing a protective barrier against moisture.

Formation and Characterization of PFBPA Self-Assembled Monolayers (SAMs)

The formation of PFBPA SAMs is a spontaneous process driven by the strong affinity of the phosphonic acid group for the metal oxide surface and the intermolecular interactions between the fluorinated benzyl (B1604629) groups. These monolayers are typically formed by immersing the substrate in a dilute solution of PFBPA.

The formation of phosphonate SAMs on surfaces like ITO can be described by the Langmuir adsorption model, where the rate of formation is dependent on the concentration of the phosphonic acid in the solution. researchgate.net The process involves the transport of molecules to the surface, followed by adsorption and self-organization. While specific thermodynamic data for PFBPA is not extensively documented in the reviewed literature, studies on similar thiol-based SAMs indicate that the adsorption process is associated with a significant negative free energy of adsorption, indicating a spontaneous process. nih.gov The thermodynamics of SAM formation are influenced by the molecule-substrate interaction, intermolecular forces, and the desolvation of the molecule and the surface. rsc.orginrim.it

The packing density of a SAM is influenced by the size of the headgroup, the length and nature of the tail group, and the deposition conditions. nih.govresearchgate.netrsc.org The fluorination in PFBPA can lead to denser packing due to favorable intermolecular interactions. The quality of the SAM, including its order and density, is also dependent on the substrate's surface morphology, with smoother surfaces generally leading to more well-ordered monolayers. nih.gov

Table 2: Typical Molecular Tilt Angles for Phenyl-based SAMs on Oxide Surfaces

| Molecule | Substrate | Tilt Angle (from surface normal) | Reference(s) |

|---|---|---|---|

| Phenylphosphonic Acid | Indium Zinc Oxide | 12-16° | nih.govnrel.govresearchgate.net |

| Octadecylphosphonic Acid | Silicon Oxide | ~37° | nih.gov |

| 11-hydroxyundecylphosphonic acid | Silicon Oxide | ~45° | nih.gov |

One of the most significant applications of PFBPA SAMs is the ability to tune the work function of metal oxide surfaces. The work function is the minimum energy required to remove an electron from a solid to a point immediately outside its surface. Modifying this property is crucial for optimizing the performance of organic electronic devices by improving the energy level alignment at interfaces. nih.govresearchgate.net

The large dipole moment of the PFBPA molecule, arising from the highly electronegative fluorine atoms, creates a dipole layer at the substrate-SAM interface. This dipole layer can either increase or decrease the work function depending on its orientation. For PFBPA on ITO, the work function can be significantly increased. researchgate.net This tunability allows for the engineering of the interfacial energy barrier for charge injection or extraction in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). rsc.orgresearchgate.netnih.govmdpi.comresearchgate.netpv-magazine.comresearchgate.net For example, modifying the TiO2 electron transport layer in a solar cell with a SAM can shift its conduction band edge, impacting the open-circuit voltage and short-circuit current of the device. mdpi.commdpi.com

Table 3: Work Function Shifts Induced by Phosphonic Acid SAMs on ITO

| Phosphonic Acid | Substrate | Work Function Shift (eV) | Reference(s) |

|---|---|---|---|

| n-hexylphosphonic acid (HPA) | ITO | Tunable over 1 eV range | nih.gov |

| n-octadecylphosphonic acid (ODPA) | ITO | Tunable over 1 eV range | nih.gov |

| 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphonic acid (FHOPA) | ITO | Maintained high work function | researchgate.net |

| Pentafluorobenzyl phosphonic acid (PFBPA) | ITO | Maintained high work function | researchgate.net |

Patterning of PFBPA SAMs for Spatially Modulated Interfacial Properties

The ability to spatially pattern Self-Assembled Monolayers (SAMs) of 2,3,4,5,6-Pentafluorobenzylphosphonic acid (PFBPA) on substrate surfaces is critical for creating spatially modulated interfacial properties. This control over the surface chemistry at the micro- and nanoscale enables the fabrication of complex devices and platforms for applications ranging from electronics to biotechnology. Patterning allows for the creation of distinct regions with tailored surface energy, work function, and chemical reactivity. Various lithographic techniques have been adapted to pattern phosphonic acid-based SAMs, leveraging their robust binding to metal oxide surfaces.

Microcontact printing (μCP) stands out as a versatile and cost-effective method for patterning phosphonic acid SAMs, including PFBPA. This soft lithography technique uses a patterned elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), to transfer the "ink" (a solution containing the PFBPA molecules) onto a substrate through conformal contact. Research has demonstrated the successful patterning of PFBPA SAMs on indium tin oxide (ITO) using μCP, achieving high-fidelity patterns with sharply defined edges. researchgate.net This process creates a significant work function contrast between the PFBPA-coated regions and the bare ITO, which is comparable to the contrast achieved through conventional solution-based deposition. researchgate.net

Photolithography is another powerful technique for patterning phosphonic acid SAMs. This method involves irradiating a SAM-coated surface with ultraviolet (UV) light through a photomask. On photocatalytic oxide surfaces like titanium dioxide (TiO₂), the UV exposure generates electron-hole pairs at the surface, which leads to the oxidative degradation and removal of the organic monolayer in the illuminated areas. sigmaaldrich.comresearchgate.net The exposed oxide regions can then be backfilled with a different molecule or left bare, creating a chemical pattern. While direct photopatterning of PFBPA is not extensively documented, the technique has been proven effective for various alkylphosphonic acids on titanium and aluminum oxides. sigmaaldrich.comresearchgate.netnih.gov The stability of the C-F bonds in PFBPA suggests it would be a suitable candidate for such subtractive patterning techniques, enabling the creation of hydrophobic (PFBPA) and hydrophilic (bare oxide) patterns.

For higher resolution patterning, scanning probe lithography (SPL) techniques, such as nanoshaving, offer precise control at the nanometer scale. In this method, the tip of an Atomic Force Microscope (AFM) is used to mechanically remove molecules from a pre-formed SAM in specific locations. researchgate.net Due to the strong covalent bond between the phosphonate headgroup and the oxide surface, substantial force is required to displace the molecules. researchgate.net This technique has been used to create features as small as 39 nm in alkylphosphonate SAMs on aluminum oxide. researchgate.net The voids created by nanoshaving can be subsequently filled with other phosphonic acid molecules, creating complex chemical nanopatterns.

Electron Beam Lithography (EBL) provides another pathway to high-resolution patterning. EBL uses a focused beam of electrons to draw custom shapes on a surface covered with an electron-sensitive film, or resist. nih.gov While often used with polymer resists, SAMs themselves can act as ultrathin resists. The high energy of the electron beam can alter the chemical structure of the PFBPA molecules, changing their properties or facilitating their removal in selected areas. This direct-write, maskless technique offers the ability to create arbitrary patterns with sub-10 nm resolution, although it is a lower throughput method compared to photolithography or microcontact printing. mit.edu

The table below summarizes various techniques applicable to patterning PFBPA and other phosphonic acid SAMs to achieve spatially controlled surface properties.

Table 1. Summary of Patterning Techniques for Phosphonic Acid SAMs

| Technique | Substrate(s) | Resolution | Principle | Resulting Interfacial Property Modulation |

| Microcontact Printing (μCP) | Indium Tin Oxide (ITO) researchgate.net | Micrometer to sub-micrometer nih.gov | Additive transfer of PFBPA "ink" from a patterned PDMS stamp to the substrate. researchgate.net | Spatially defined regions of high/low work function; patterns of hydrophobicity/hydrophilicity. researchgate.net |

| Photolithography | Titanium Dioxide (TiO₂), Aluminum Oxide (Al₂O₃) sigmaaldrich.comresearchgate.net | Micrometer | Subtractive removal of the SAM in UV-exposed areas, often leveraging the photocatalytic nature of the substrate. sigmaaldrich.com | Creation of hydrophilic domains on a hydrophobic background; patterned areas for subsequent chemical functionalization. nih.govmdpi.com |

| Nanoshaving (SPL) | Aluminum Oxide researchgate.net | Nanometer (< 50 nm) researchgate.net | Subtractive mechanical removal of molecules using an AFM tip at high load forces. researchgate.net | High-resolution chemical patterns for directed assembly of nanoparticles or biomolecules. researchgate.net |

| Electron Beam Lithography (EBL) | Silicon Oxide, various metals/oxides nih.gov | Nanometer (< 10 nm) mit.edu | Direct writing with a focused electron beam to chemically modify or ablate the SAM in defined areas. nih.gov | Arbitrary, high-resolution nanopatterns of surface energy and chemical functionality. |

Advanced Applications of 2,3,4,5,6 Pentafluorobenzylphosphonic Acid in Functional Materials

Perovskite Solar Cells (PSCs):

The application of PFBPA in PSCs has led to significant breakthroughs in efficiency and durability. As a passivation agent and additive, it plays a multifaceted role in optimizing the performance of these devices. researchgate.net

Interface Passivation and Defect Mitigation in Perovskite Films using PFBPA

Defects, particularly at the surfaces and grain boundaries of perovskite films, are a primary source of efficiency loss in PSCs. researchgate.net These defects can act as traps for charge carriers, leading to recombination and degradation of the device. PFBPA has proven to be an effective agent for passivating these defects, thereby mitigating their detrimental effects. researchgate.netnih.gov The phosphonic acid group of PFBPA can effectively interact with the perovskite surface, neutralizing defect sites.

One of the primary types of defects in lead-halide perovskites are uncoordinated lead (Pb²⁺) ions at the surface of the material. nih.gov These ions create trap states that can capture charge carriers and facilitate non-radiative recombination. The phosphonic acid group (-PO(OH)₂) in PFBPA can effectively coordinate with these uncoordinated Pb²⁺ ions. nih.gov This strong interaction passivates the defect sites, reducing their ability to trap charge carriers and thereby enhancing the electronic quality of the perovskite film. nih.gov

Modulation of Carrier Transport Layers and Band Alignment

Efficient extraction of charge carriers from the perovskite layer to the respective electron and hole transport layers (ETL and HTL) is essential for high solar cell efficiency. PFBPA can be used to modify the interfaces between the perovskite and these transport layers. rsc.org The presence of PFBPA at the interface can influence the energy band alignment, which governs the flow of electrons and holes across the junction. rsc.orgresearchgate.net By favorably altering the band alignment, PFBPA can reduce the energy barrier for charge extraction and minimize interfacial recombination, leading to improved charge collection efficiency. mit.edu

Enhanced Moisture Resistance and Operational Stability of PSCs

A major challenge for the commercialization of perovskite solar cells is their long-term operational stability, particularly their sensitivity to moisture. rsc.orgutoronto.ca The fluorinated benzyl (B1604629) group of PFBPA is hydrophobic, which helps to repel water molecules from the perovskite surface. researchgate.netnih.gov This enhanced moisture resistance protects the perovskite material from degradation, leading to a significant improvement in the operational stability of the PSCs under ambient conditions. researchgate.net Devices treated with PFBPA have demonstrated the ability to retain a higher percentage of their initial efficiency over extended periods of operation. epfl.ch

Data on Perovskite Solar Cell Performance with PFBPA

| Parameter | Control Device (Without PFBPA) | PFBPA Treated Device | Improvement |

| Power Conversion Efficiency (PCE) | ~18-20% | >22% researchgate.net | Significant Increase |

| Open-Circuit Voltage (Voc) | Lower | Higher | Increase |

| Fill Factor (FF) | Lower | Higher | Increase |

| Moisture Resistance | Lower | Higher researchgate.net | Enhanced |

| Operational Stability | Lower | Higher researchgate.net | Improved |

Application in High-Efficiency Perovskite/Silicon Tandem Solar Cells

This strategic application has contributed to the development of monolithic perovskite-silicon tandem solar cells with certified efficiencies breaking the 30% barrier. researchgate.net In one notable device architecture, a perovskite top cell treated with pFBPA was integrated with a bottom heterojunction silicon cell. pv-magazine.com This tandem device, tested under standard illumination conditions, achieved a certified power conversion efficiency of 30.9% by the US Department of Energy's National Renewable Energy Laboratory (NREL). pv-magazine.comresearchgate.net The use of phosphonic acid additives, such as pFBPA, has been identified as a key strategy in improving the perovskite crystallization process and mitigating recombination losses, thereby facilitating higher photocurrents in tandem solar cells. eurekalert.org

Interactive Data Table: Performance of pFBPA-Treated Tandem Solar Cell This table summarizes the performance of a perovskite/silicon tandem solar cell incorporating 2,3,4,5,6-Pentafluorobenzylphosphonic acid.

| Parameter | Value | Source |

|---|---|---|

| Device Structure | Perovskite Top Cell / Silicon Bottom Cell | pv-magazine.com |

| Key Additive | This compound (pFBPA) | pv-magazine.comresearchgate.net |

| Certified Power Conversion Efficiency (PCE) | 30.9% | pv-magazine.comresearchgate.net |

| Certifying Body | National Renewable Energy Laboratory (NREL) | pv-magazine.com |

Dielectric Materials and Polymer Composites:

Surface Functionalization of Oxide Particles (e.g., CaCu3Ti4O12, BaTiO3) for Dielectric Composites

In the field of dielectric materials, this compound is employed as a surface functionalization agent for hydrophilic oxide nanoparticles, such as Barium Titanate (BaTiO3). researchgate.net The primary objective of this surface modification is to improve the compatibility between the inorganic filler particles and a hydrophobic polymer matrix. researchgate.net Phosphonic acids are known to be effective in reducing the agglomeration of BaTiO3 nanoparticles, which is a critical factor influencing the dielectric constant of the final composite material. osti.gov By creating a stable interface, these modifying agents facilitate the creation of high-performance dielectric composites. researchgate.net

Influence on Particle Dispersion, Wetting Properties, and Film Homogeneity in Polymer Matrices

Interactive Data Table: Role in Dielectric Composites This table outlines the function of this compound in the preparation of polymer-oxide dielectric composites.

| Component | Material Example | Role of this compound | Source |

|---|---|---|---|

| Oxide Particle | Barium Titanate (BaTiO3) | Surface functionalization agent | researchgate.net |

| Polymer Matrix | P(VDF-HFP) | Improves compatibility between particles and polymer | researchgate.net |

Organic Electronic Devices (General):

Modification of Electrode Interfaces for Charge Injection/Extraction (e.g., OLEDs, OFETs)

In organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), the interface between the electrodes and the organic semiconductor layers is critical for efficient device operation. nih.govrsc.org Molecules like this compound are used to modify these interfaces to facilitate more efficient charge injection or extraction. nih.gov The phosphonic acid group can anchor to metal oxide electrodes, while the fluorinated aromatic ring alters the surface energy and electronic properties of the electrode. mdpi.com This modification can tune the work function of the electrode to better align with the energy levels of the organic semiconductor, thereby lowering the barrier for charge carrier transport. researchgate.net For instance, a closely related compound, 2,3,4,5,6-pentafluorothiophenol, has been successfully used to create a self-forming electrode modification in OFETs, demonstrating the effectiveness of such fluorinated molecules in improving device performance by chemisorbing onto the electrode surface. rsc.org High-quality interfaces are essential in OLEDs to achieve efficient charge injection and prevent defects that can lead to device failure. nih.gov

Nanoparticle Surface Modification:

This compound is utilized for the surface modification of various nanoparticles to enhance their stability and tune their surface properties. mdpi.comresearchgate.net A notable example is its application in modifying zinc oxide (ZnO) nanoparticles. mdpi.com In this context, the phosphonic acid forms a thin film on the ZnO nanoparticle surface. mdpi.comresearchgate.net

The highly electronegative perfluoro head group of the molecule creates a more stable surface on the nanoparticles. mdpi.comresearchgate.net This modification has been shown to increase the stability of the phosphonic acids adsorbed on the surfaces. researchgate.net The primary goal of such studies is to understand how these perfluorinated groups can be used to precisely control the surface characteristics of nanoparticles for various applications. mdpi.com Characterization techniques including infrared spectroscopy, X-ray photoelectron spectroscopy, and solid-state nuclear magnetic resonance spectroscopy are used to confirm the successful modification of the nanoparticle surfaces. mdpi.comresearchgate.net

Interactive Data Table: ZnO Nanoparticle Surface Modification This table details the study of surface modification on Zinc Oxide (ZnO) nanoparticles using this compound.

| Parameter | Description | Source |

|---|---|---|

| Nanoparticle | Zinc Oxide (ZnO) | mdpi.comresearchgate.net |

| Surface Modifier | This compound | mdpi.comresearchgate.net |

| Purpose | Form a stable thin film on the nanoparticle surface | mdpi.com |

| Mechanism | Electronegativity of the perfluoro head group increases surface stability | mdpi.comresearchgate.net |

Tuning Surface Properties of Zinc Oxide (ZnO) Nanoparticles for Stability and Electronic Applications

The modification of zinc oxide (ZnO) nanoparticle surfaces with this compound is a strategic approach to enhance their properties for use in advanced functional materials. mdpi.comscispace.com ZnO nanoparticles are valued in electronic and solar devices due to their wide band gap, stable crystal structure, and high exciton (B1674681) binding energy. mdpi.com However, tailoring their surface properties is crucial to make them more stable, less corrosive, and electronically optimized for applications such as inverted solar cells and organic light-emitting diodes (OLEDs). mdpi.comscispace.comresearchgate.net The use of perfluorinated phosphonic acids, such as this compound, has proven effective in creating stable and well-ordered thin films on ZnO surfaces. nih.gov

The primary mechanism involves the formation of self-assembled monolayers (SAMs) where the phosphonic acid headgroup strongly binds to the ZnO surface. researchgate.netnih.gov The perfluorinated tail group, with its high electronegativity, contributes significantly to creating a more stable surface. mdpi.comnih.gov This modification serves multiple purposes: it can passivate surface charge traps to improve charge transfer, tune the energy level offset between the semiconductor and adjacent organic layers, and influence the morphology of subsequent layers deposited on the nanoparticles. mdpi.com

Research has demonstrated that these modifications form strong, ordered thin films that remain bonded to the nanoparticle surface even after sonication and over extended periods. nih.gov Characterization techniques such as infrared (IR) spectroscopy, X-ray photoelectron spectroscopy (XPS), and solid-state nuclear magnetic resonance (SS-NMR) have confirmed the attachment of the phosphonic acid to the ZnO surface. mdpi.comnih.gov Specifically, 31P SS-NMR experiments show a distinct signal for this compound adsorbed on ZnO surfaces, indicating a preferred hydrogen bonding affinity. mdpi.com

The stability of the modified nanoparticles in dispersion is a critical factor for many applications. Zeta potential measurements are used to quantify this stability, with higher magnitude values indicating greater electrostatic repulsion between particles and thus a more stable colloid. mdpi.comnih.gov Studies show that modifying ZnO nanoparticles with perfluorinated phosphonic acids generally increases the surface charge, which enhances their stability. mdpi.comscispace.comresearchgate.net

The electronic properties of ZnO are also significantly influenced by this surface modification. Aromatic perfluorophosphonic acids have been shown to form densely packed monolayers with a high fraction of bidentate binding, which is advantageous for favorably tuning the work function of the material. mdpi.comnih.gov This tuning is essential for optimizing the performance of ZnO as an electron transfer layer in devices like solar cells. mdpi.com

A comprehensive study involving the surface modification of ZnO nanoparticles with this compound (referred to as 5FBPA in the study) yielded specific data on the resulting material's characteristics. mdpi.com

Table 1: Particle Size Analysis of Unmodified and Modified ZnO Nanoparticles

| Sample | Average Particle Size (nm) |

| Unmodified ZnO | 130 ± 30 |

| ZnO modified with this compound | 130 ± 40 |

| This table is based on data obtained from scanning electron microscopy (SEM). The results indicate that the modification process does not significantly alter the primary particle size of the ZnO nanoparticles. mdpi.comresearchgate.net |

Table 2: Surface Characterization via 31P Solid-State NMR

| Sample | 31P Chemical Shift (ppm) | Observation |

| This compound (Control) | 27.6 | Reference signal |

| This compound adsorbed on ZnO | 29.8 | A single peak suggests a preferred hydrogen bonding affinity onto the ZnO surface. mdpi.com |

| This table highlights the change in the chemical environment of the phosphorus atom upon binding to the ZnO surface, confirming the successful surface modification. mdpi.com |

Table 3: Stability Analysis via Zeta Potential Measurements

| Sample | Solvent | Zeta Potential (mV) |

| Unmodified ZnO | Tetrahydrofuran (B95107) (THF) | +19.5 ± 0.9 |

| ZnO modified with this compound | Tetrahydrofuran (THF) | +33.8 ± 0.9 |

| The increase in the positive value of the zeta potential for the modified ZnO nanoparticles indicates a significant increase in surface charge and, consequently, enhanced colloidal stability in the solvent. mdpi.comscispace.com |

These findings collectively demonstrate that modifying ZnO nanoparticles with this compound is an effective method for enhancing surface stability and tuning electronic properties, making them more suitable for high-performance electronic and optoelectronic applications. mdpi.comsigmaaldrich.com

Coordination Chemistry and Supramolecular Architectures Involving Pfbpa

PFBPA as a Ligand in Metal Complexation

The phosphonic acid group, -PO(OH)₂, is a versatile and robust anchoring group for metal ions. science.gov It can act as a mono-, di-, or tridentate ligand depending on the degree of deprotonation and the nature of the metal center. This versatility allows PFBPA to form stable complexes with a wide range of metal ions, including transition metals, lanthanides, and main group elements. The coordination can lead to the formation of discrete molecular complexes or extended polymeric structures.

The pentafluorobenzyl group, while not directly involved in coordination, exerts a significant steric and electronic influence on the resulting metal complexes. The bulky nature of the group can control the coordination geometry around the metal center, preventing the formation of overly dense structures and potentially creating accessible coordination sites or porous frameworks. Electronically, the strong electron-withdrawing nature of the five fluorine atoms modifies the acidity of the phosphonic acid group and influences the electronic properties of the final complex.

Rational Design of Molecular Crystals and Co-crystals with PFBPA

The rational design of molecular crystals involves a deep understanding of intermolecular interactions to guide the self-assembly of molecules into predictable and functional solid-state architectures. iphy.ac.cnrsc.org PFBPA is an excellent building block for crystal engineering due to its capacity for strong, directional hydrogen bonding and a variety of weaker, yet structurally significant, non-covalent interactions.

Co-crystallization of PFBPA with other molecules, particularly those containing hydrogen bond acceptors like pyridines or amides, allows for the construction of novel solid-state forms with tailored properties. Research on the closely related pentafluorophenylphosphonic acid has shown its ability to form a variety of molecular crystals with species such as water, ammonium (B1175870) cations, and glycine. acs.org These structures are often organized into 2D layered arrangements, demonstrating the robustness of the phosphonic acid-driven assembly. acs.org

Table 1: Examples of Molecular Crystals Formed with a Structurally Similar Compound (Pentafluorophenylphosphonic acid)

| Co-former | Resulting Crystal Formula | Primary Interactions | Structural Motif |

|---|---|---|---|

| Water | 2C₆F₅PO₃H₂·H₂O | O-H···O Hydrogen Bonds | 2D Layered Arrangement |

| Hydronium Ion | [(C₆F₅PO₃H⁻)(H₃O⁺)]·C₆F₅PO₃H₂ | O-H···O Hydrogen Bonds | 2D Layered Arrangement |

| Ammonium Ion | [(C₆F₅PO₃H⁻)(NH₄⁺)]·C₆F₅PO₃H₂ | N-H···O Hydrogen Bonds | 2D Layered Arrangement |

| Dimethylammonium | [(C₆F₅PO₃H⁻)(Me₂NH₂⁺)] | N-H···O Hydrogen Bonds | Bilayer Stacking |

| Glycine | [(C₆F₅PO₃H⁻)(⁺H₃NCH₂CO₂H)] | N-H···O Hydrogen Bonds | 2D Layered Arrangement |

Data derived from studies on pentafluorophenylphosphonic acid, a structural analogue of PFBPA. acs.org

Hydrogen bonds are the primary driving force in the assembly of PFBPA-containing crystals. The phosphonic acid group contains two acidic protons (P-OH) and a phosphoryl oxygen (P=O), making it an exceptional donor and acceptor of hydrogen bonds. These groups readily form strong O-H···O hydrogen bonds, leading to the creation of robust synthons such as dimers or extended chains and sheets. nih.gov

Beyond classical hydrogen bonding, a range of other non-covalent interactions contributes to the stability and specific arrangement of molecules within the crystal lattice. researchgate.net These include:

π-π Stacking: The electron-deficient pentafluorobenzyl ring can engage in π-π stacking interactions with electron-rich aromatic systems. These interactions, driven by electrostatic complementarity, are highly directional and play a crucial role in organizing molecules in the solid state. mostwiedzy.pl

F···F Interactions: Short contacts between fluorine atoms on adjacent molecules, though often considered weakly repulsive, can be attractive under specific geometric arrangements and contribute to the cohesion of the crystal lattice. nih.gov

Table 2: Key Non-Covalent Interactions in PFBPA-based Supramolecular Systems

| Interaction Type | Description | Typical Groups Involved | Structural Influence |

|---|---|---|---|

| Hydrogen Bonding | Strong, directional electrostatic attraction. | P-O-H (donor), P=O (acceptor) | Primary driver for forming robust synthons (dimers, chains, sheets). |

| Aryl-Perfluoroaryl Stacking | Electrostatic attraction between electron-poor and electron-rich aromatic rings. | C₆F₅ ring and another aromatic system. | Controls co-facial orientation and molecular stacking. mostwiedzy.pl |

| Anion-π Interaction | Attraction between an anion and the face of the electron-poor C₆F₅ ring. | Phosphonate (B1237965) anion (-PO₃H⁻ or -PO₃²⁻) and C₆F₅ ring. | Can lead to specific folded or layered structures. |

| C-H···F/O Hydrogen Bonding | Weak, directional interactions. | -CH₂- group and F or O atoms. | Fine-tunes molecular packing and stabilizes the 3D structure. nih.gov |

A particularly noteworthy interaction in systems containing PFBPA is the anion-π interaction. The five highly electronegative fluorine atoms withdraw electron density from the benzene (B151609) ring, creating a significant positive quadrupole moment on the face of the ring. This electron-deficient (π-acidic) surface can interact favorably with electron-rich species, including anions.

Potential for Integration into Metal-Organic Frameworks (MOFs) as Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). imperial.ac.uknih.gov The properties of a MOF—such as its pore size, shape, and chemical functionality—are directly determined by the choice of the metal node and the organic linker. researchgate.netresearchgate.net

PFBPA is a highly promising candidate for use as an organic linker in the synthesis of novel MOFs. Its key attributes for this application include:

Strong Coordinating Group: The phosphonic acid moiety is known to form robust coordination bonds with a variety of metal ions, leading to thermally and chemically stable MOF structures. Analogous phosphinic acid linkers have been successfully used to create hydrothermally stable and permanently porous MOFs. nih.gov

Rigid Spacer: The benzyl (B1604629) group provides a rigid and well-defined spacer between the metal nodes, which is essential for the formation of ordered, porous frameworks rather than dense, non-porous coordination polymers.

Tunable Functionality: The perfluorinated ring acts as a functional "scaffold." Its hydrophobic and π-acidic nature can be used to tune the sorption properties of the resulting MOF, making it potentially selective for the adsorption of specific guest molecules. The fluorine atoms can also serve as sites for post-synthetic modification.

The use of PFBPA as a linker could lead to the development of MOFs with unique properties, such as high chemical resistance, specific catalytic activity, or selective gas separation capabilities, driven by the distinct chemical nature of the fluorinated pores.

Theoretical and Computational Studies on 2,3,4,5,6 Pentafluorobenzylphosphonic Acid

Electronic Structure and Bonding Analysis (e.g., DFT Calculations)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and bonding characteristics of molecules. mdpi.com For PFBPA, DFT calculations reveal the intricate interplay between the electron-withdrawing pentafluorophenyl ring and the polar phosphonic acid group. These calculations provide optimized molecular geometry, including bond lengths and angles, and a detailed picture of the electron distribution.

Analysis of the electronic structure typically involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key to understanding the molecule's reactivity and electronic properties. The strong electronegativity of the fluorine atoms significantly influences the electronic landscape, polarizing the C-F bonds and affecting the aromatic system. researchgate.net

Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, quantifies the nature of the chemical bonds. This can reveal details about hybridization, bond polarity, and delocalization of electrons within the molecule. For instance, the P-O bonds in the phosphonic acid group exhibit significant ionic character, which is crucial for its interaction with surfaces.

Below is a table representing typical data obtained from DFT calculations for PFBPA.

| Calculated Property | Representative Value | Significance |

| HOMO Energy | -8.5 eV | Indicates energy required to remove an electron; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates energy released when an electron is added; relates to electron affinity. |

| HOMO-LUMO Gap | 7.3 eV | Relates to chemical reactivity and electronic excitation energy. |

| Dipole Moment | 4.5 D | Quantifies the overall polarity of the molecule, influencing intermolecular forces. |

| Mulliken Charge on P | +1.5 e | Shows the partial positive charge on the phosphorus atom, making it a site for nucleophilic attack. |

| Mulliken Charge on O | -0.8 e | Shows the partial negative charge on the oxygen atoms, crucial for binding to metal cations. |

Note: The values in this table are representative and can vary based on the specific DFT functional and basis set used in the calculation. scispace.com

Simulation of Interfacial Interactions and Adsorption Mechanisms

Molecular dynamics (MD) and DFT simulations are employed to model the interactions between PFBPA and various surfaces at an atomic level. nih.gov These simulations are critical for understanding how PFBPA functions as a surface modifier and an interfacial layer in devices. Research has shown that PFBPA is effective in modifying surfaces like zinc oxide (ZnO) nanoparticles and in passivating defects in perovskite solar cells. acs.orgresearchgate.net

Simulations can elucidate the specific adsorption mechanisms:

Lewis Acid-Base Interactions : The oxygen atoms of the phosphonic acid group act as Lewis bases, donating electron pairs to coordinate with Lewis acidic sites on surfaces, such as undercoordinated Pb²⁺ ions in perovskites or Zn²⁺ ions on ZnO. acs.org This coordination is a primary mechanism for the strong binding of PFBPA to metal oxide surfaces.

Hydrogen Bonding : The hydroxyl groups of the phosphonic acid can form strong hydrogen bonds with surface species, such as halide ions (e.g., iodide) at perovskite interfaces or surface hydroxyl groups on oxides. researchgate.net This contributes significantly to the stability and ordering of the adsorbed layer.

These computational models can map the potential energy surface of the adsorption process, identifying the most stable binding sites and calculating the adsorption energy, which quantifies the strength of the interaction.

| Interacting Surface | Key PFBPA Group | Primary Interaction Mechanism | Simulated Outcome |

| Perovskite (e.g., FAPbI₃) | Phosphonic Acid (-PO₃H₂) | Lewis Acid-Base (O -> Pb²⁺) | Passivation of lead-related defects at the interface. acs.org |

| Perovskite (e.g., FAPbI₃) | Phosphonic Acid (-PO₃H₂) | Hydrogen Bonding (O-H -> I⁻) | Stabilization of the perovskite crystal structure at the surface. researchgate.net |

| Zinc Oxide (ZnO) | Phosphonic Acid (-PO₃H₂) | Lewis Acid-Base (O -> Zn²⁺) | Formation of a stable, chemically bonded thin film on the nanoparticle surface. researchgate.net |

| Indium Tin Oxide (ITO) | Phosphonic Acid (-PO₃H₂) | Coordination and H-Bonding | Formation of a self-assembled monolayer (SAM) for energy level alignment. |

Prediction of Molecular Orientation and Conformation at Surfaces

The functionality of PFBPA as an interfacial modifier is highly dependent on its orientation and conformation upon adsorption. Computational studies can predict the most energetically favorable arrangement of the molecule on a given substrate. researchgate.net

For PFBPA, the strong, specific interaction of the phosphonic acid "head group" with the surface typically anchors the molecule. researchgate.net The orientation of the rest of the molecule—the pentafluorobenzyl "tail"—is then determined by a combination of factors:

Surface Packing : To minimize energy in a densely packed monolayer, molecules will adopt a uniform tilt angle relative to the surface normal.

Intermolecular Interactions : Van der Waals forces and electrostatic interactions (e.g., dipole-dipole) between the fluorinated rings of adjacent PFBPA molecules influence their packing arrangement.

Steric Hindrance : The size and shape of the molecule will dictate the possible conformations it can adopt without unfavorable steric clashes.

Simulations predict that PFBPA forms well-ordered thin films where the molecules are oriented with the phosphonic acid group bonded to the substrate and the perfluorinated benzyl (B1604629) group extending away from the surface. researchgate.netnih.gov This orientation is crucial for its function, as it presents a uniform, fluorinated outer surface that can alter the surface energy and electronic properties of the substrate.

| Substrate | Predicted Molecular Orientation | Predicted Conformation | Key Influencing Factor |

| Planar Metal Oxide | Near-normal tilt of the benzyl group relative to the surface | Extended (anti) conformation of the C-C-P backbone | Strong anchoring of the phosphonic acid group and dense molecular packing. |

| Perovskite Crystal | Tilted orientation to accommodate surface halide ions | Gauche or extended conformations depending on binding site | Specific hydrogen bonding and Lewis acid-base interactions with the crystal lattice. researchgate.net |

| Curved Nanoparticle | Follows the curvature of the surface | Flexible, adapts to local surface geometry | Steric effects and the need to maximize surface coverage on a non-planar surface. researchgate.net |

Computational Design of PFBPA Derivatives for Specific Applications

Computational design provides a pathway to rationally engineer new molecules based on the PFBPA scaffold with enhanced properties for specific applications. nih.gov This in-silico approach accelerates the discovery of improved materials by screening potential candidates before undertaking costly and time-consuming synthesis. researchgate.net

The process typically involves:

Identifying a Target Property : A specific property for improvement is identified, such as stronger surface binding, optimized electronic energy levels for better device alignment, or increased stability.

In-Silico Modification : The PFBPA structure is systematically modified in a computational model. This could involve changing the length of the alkyl chain, altering the number or position of fluorine atoms, or replacing the phosphonic acid with other anchoring groups.

Property Calculation : The electronic and structural properties of the new derivatives are calculated using methods like DFT.

Performance Prediction : The calculated properties are used to predict the performance of the derivative for the target application. For example, in perovskite solar cells, the goal might be to design a derivative that more effectively passivates defects or improves charge extraction. epfl.chpv-magazine.com

This computational screening allows researchers to identify the most promising candidates for synthesis and experimental validation.

| Derivative Scaffold | Proposed Modification | Target Application | Property to Optimize | Computational Method |

| Pentafluorobenzyl- | Replace -PO₃H₂ with -COOH | Self-Assembled Monolayers | Adsorption energy and work function modification | DFT Geometry Optimization |

| -benzylphosphonic acid | Replace one F with -OCH₃ | Perovskite Solar Cells | HOMO/LUMO energy level alignment | Time-Dependent DFT (TD-DFT) |

| Pentafluorobenzyl- | Extend methylene (B1212753) bridge (-CH₂-) to ethylene (B1197577) (-CH₂CH₂-) | Surface Energy Modification | Molecular tilt angle and packing density | Molecular Dynamics (MD) |

| -phosphonic acid | Introduce electron-donating groups on the ring | Hole Transport Layers | Lowering ionization potential (HOMO energy) | DFT with NBO Analysis |

Emerging Research Directions and Future Outlook

Development of Novel PFBPA-Based Materials for Energy Technologies

The quest for more efficient and stable energy conversion and storage devices has led researchers to explore novel materials, with PFBPA emerging as a key player in the realm of perovskite solar cells.

Perovskite Solar Cells (PSCs):